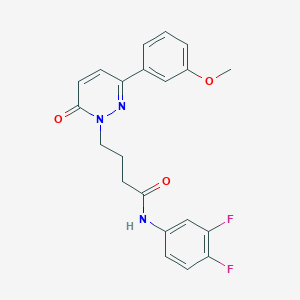

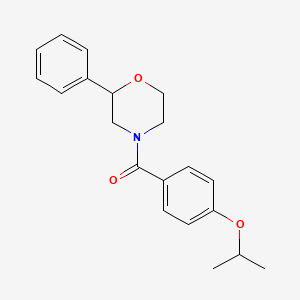

Ethyl 2-(3-amino-4-fluorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-amino-4-fluorophenyl)acetate, also known as EAFP, is a small molecule compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a highly versatile compound that has been used in a variety of research areas, including drug discovery, biochemistry, and pharmacology. EAFP is a potent inhibitor of the enzyme cyclooxygenase (COX) and has been used in a variety of studies to investigate the role of COX in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral Agents

Ethyl 2-(3-amino-4-fluorophenyl)acetate: is utilized in the synthesis of various biologically active compounds. For instance, indole derivatives, which share a structural similarity with this compound, have been reported to possess antiviral properties . These derivatives can inhibit the replication of viruses, including influenza and Coxsackie B4 virus, making them potential candidates for antiviral drug development.

Organic Synthesis: Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds like thiophene derivatives . These derivatives are crucial in developing new pharmaceuticals due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Material Science: Organic Semiconductors

In material science, Ethyl 2-(3-amino-4-fluorophenyl)acetate could be involved in the synthesis of organic semiconductors. While specific applications in this field for the compound are not directly cited, its structural analogs are known to play a significant role in the advancement of organic semiconductors, which are essential for electronic devices .

Industrial Chemistry: Synthesis of Benzimidazoles

The compound is used in industrial chemistry as a reactant for the synthesis of benzimidazoles and perimidines . These substances have potential uses as antimalarial treatments, showcasing the compound’s role in contributing to global health solutions.

Pharmacology: Anti-inflammatory and Analgesic Properties

Indole derivatives, which are structurally related to Ethyl 2-(3-amino-4-fluorophenyl)acetate , have been found to exhibit anti-inflammatory and analgesic activities . This suggests that the compound could be modified to enhance these properties, leading to the development of new therapeutic agents.

Organic Electronics: OLEDs

Although direct references to the use of Ethyl 2-(3-amino-4-fluorophenyl)acetate in OLEDs were not found, its structural analogs are used in the fabrication of organic light-emitting diodes (OLEDs) . These devices are used in a variety of displays and lighting systems, indicating the potential of the compound in this cutting-edge technology.

Propiedades

IUPAC Name |

ethyl 2-(3-amino-4-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVVSIVOVOFWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-amino-4-fluorophenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2586101.png)

![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2586103.png)

![Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2586105.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2586106.png)

![7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2586109.png)

![1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2586111.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2586112.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586114.png)

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)

![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2586119.png)